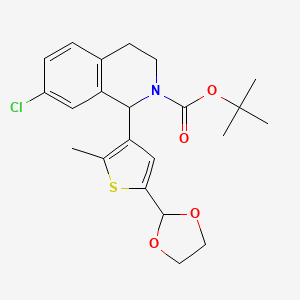

tert-Butyl 1-(5-(1,3-dioxolan-2-yl)-2-methylthiophen-3-yl)-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate

描述

The compound tert-Butyl 1-(5-(1,3-dioxolan-2-yl)-2-methylthiophen-3-yl)-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a heterocyclic organic molecule featuring a dihydroisoquinoline core substituted with a 1,3-dioxolane-protected carbonyl group, a methylthiophenyl moiety, and a chlorine atom at the 7-position. Its tert-butyloxycarbonyl (Boc) group enhances steric protection and stability, making it relevant for pharmaceutical intermediates or materials science applications.

属性

IUPAC Name |

tert-butyl 7-chloro-1-[5-(1,3-dioxolan-2-yl)-2-methylthiophen-3-yl]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26ClNO4S/c1-13-16(12-18(29-13)20-26-9-10-27-20)19-17-11-15(23)6-5-14(17)7-8-24(19)21(25)28-22(2,3)4/h5-6,11-12,19-20H,7-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEPBTQIGKMULE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C2OCCO2)C3C4=C(CCN3C(=O)OC(C)(C)C)C=CC(=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(5-(1,3-dioxolan-2-yl)-2-methylthiophen-3-yl)-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps:

Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by reacting ethylene glycol with an aldehyde or ketone in the presence of an acid catalyst.

Synthesis of the Methylthiophene: The methylthiophene moiety can be prepared via a Friedel-Crafts acylation reaction, followed by methylation.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the chloro-substituted dihydroisoquinoline, potentially converting it to a fully saturated isoquinoline.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Saturated isoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives.

科学研究应用

The compound tert-Butyl 1-(5-(1,3-dioxolan-2-yl)-2-methylthiophen-3-yl)-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

The compound is being investigated for its potential as a pharmaceutical agent due to its ability to modulate biological pathways. Preliminary studies suggest it may exhibit:

- Antitumor Activity : Research has indicated that the compound can induce cytotoxic effects in various cancer cell lines, warranting further exploration of its mechanisms and efficacy in cancer therapy.

- Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, such as cytochrome P450 and lipases, which are crucial for drug metabolism and lipid processing.

Organic Synthesis

In organic chemistry, the compound serves as a versatile building block for synthesizing more complex molecules. Its unique dioxolane ring allows it to participate in various reactions, including:

- Diels-Alder Reactions : This compound can be utilized in cycloaddition reactions to form cyclic structures that are often biologically relevant.

- Asymmetric Synthesis : Its chirality makes it an attractive candidate for producing enantiomerically pure compounds, which are essential in pharmaceuticals.

Material Science

The structural characteristics of the compound also make it suitable for applications in material science. Its ability to form stable complexes could lead to innovations in:

- Polymers : Incorporating this compound into polymer matrices could enhance material properties.

- Nanotechnology : Its unique properties may facilitate the development of nanomaterials with specific functionalities.

Case Study 1: Antitumor Activity

A study conducted on the cytotoxic effects of tert-butyl 1-(5-(1,3-dioxolan-2-yl)-2-methylthiophen-3-yl)-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate revealed that it exhibited moderate cytotoxicity against several cancer cell lines. The mechanism of action was linked to the induction of apoptosis through the modulation of specific signaling pathways.

Case Study 2: Enzyme Interaction

Research investigating the interaction between this compound and cytochrome P450 enzymes demonstrated that it could inhibit enzyme activity, suggesting potential implications for drug-drug interactions and metabolic processes. This finding highlights the importance of understanding how such compounds affect drug metabolism.

作用机制

The exact mechanism of action for tert-Butyl 1-(5-(1,3-dioxolan-2-yl)-2-methylthiophen-3-yl)-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially affecting various biochemical pathways.

相似化合物的比较

Research Implications

- The target compound’s dihydroisoquinoline core may suit pharmaceutical research (e.g., kinase inhibitors).

- Structural Design: Substituting the dihydroisoquinoline with fluorinated rings (as in ) could modulate electronic properties for tailored applications.

生物活性

tert-Butyl 1-(5-(1,3-dioxolan-2-yl)-2-methylthiophen-3-yl)-7-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its synthesis, biological properties, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C19H22ClN2O4S

- Molecular Weight : 394.90 g/mol

- CAS Number : [Insert CAS number if available]

Structure

The structure of the compound includes:

- A tert-butyl group , which is known for enhancing lipophilicity.

- A dioxolane ring , which is often associated with various biological activities.

- A chlorinated isoquinoline moiety , which has been linked to antimicrobial properties.

Antimicrobial Properties

Research indicates that compounds containing thiophene and dioxolane moieties exhibit significant antimicrobial activities. For instance, studies have shown that derivatives of dioxolanes demonstrate potent antibacterial and antifungal effects against various pathogens:

| Pathogen | Activity Level (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 625 - 1250 |

| Pseudomonas aeruginosa | 156.25 - 312.5 |

| Candida albicans | 312.5 |

These findings suggest that the incorporation of dioxolane in the structure of tert-butyl derivatives can enhance their efficacy against common bacterial and fungal infections .

The proposed mechanism of action for the biological activity of this compound includes:

- Inhibition of cell wall synthesis in bacteria, leading to cell lysis.

- Disruption of fungal cell membranes , which is crucial for maintaining cellular integrity.

Case Studies

- Study on Antifungal Activity : In a study focusing on the antifungal activity of various dioxolane derivatives, it was found that compounds similar to tert-butyl 1-(5-(1,3-dioxolan-2-yl)-2-methylthiophen-3-yl)-7-chloro-3,4-dihydroisoquinoline exhibited effective inhibition against Candida albicans, with MIC values indicating strong antifungal potential .

- Antibacterial Screening : Another investigation assessed the antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a similar scaffold showed promising activity against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that modifications in the chemical structure could lead to enhanced biological activity .

常见问题

Q. What synthetic strategies are commonly employed to prepare tert-butyl-substituted dihydroisoquinoline derivatives like this compound?

The synthesis typically involves lithiation-electrophilic quench methodologies. For example, in analogous compounds, n-BuLi is used to deprotonate the tetrahydroisoquinoline precursor, followed by reaction with electrophiles (e.g., allyl bromides, silyl chlorides) to introduce substituents at the 1-position . Subsequent esterification with tert-butyl chloroformate and purification via column chromatography (using MeOH or EtOAC) yields the final product. Key steps include temperature control (e.g., −78°C for lithiation) and characterization via NMR and mass spectrometry to confirm regioselectivity and purity .

Q. How can researchers validate the structural integrity of this compound?

A combination of NMR spectroscopy (¹H, ¹³C, DEPT, HSQC) and X-ray crystallography is recommended. For crystallography, the SHELX suite (e.g., SHELXL for refinement) is widely used to resolve complex structures, especially when stereochemistry or crystal packing ambiguities arise . Discrepancies between NMR and crystallographic data (e.g., unexpected diastereomer ratios) should be analyzed using molecular dynamics simulations or DFT calculations to assess conformational stability .

Advanced Research Questions

Q. What experimental design approaches optimize the yield and selectivity of this compound’s synthesis?

Design of Experiments (DoE) methodologies, such as response surface modeling or factorial designs , are critical. For example:

Q. How can computational tools resolve contradictions in mechanistic hypotheses for its formation?

Quantum chemical reaction path searches (e.g., via the ICReDD platform) enable the exploration of potential intermediates and transition states. For instance, if experimental data suggests competing pathways (e.g., radical vs. ionic mechanisms), density functional theory (DFT) can calculate activation energies to identify the dominant route . Additionally, molecular docking studies (using software like AutoDock Vina) may predict interactions with biological targets, aiding in hypothesis validation for pharmacological applications .

Q. What strategies mitigate challenges in characterizing reactive intermediates during synthesis?

- Low-temperature NMR : Captures transient intermediates (e.g., lithiated species) at −80°C.

- Trapping experiments : Use electrophiles like Me₃SiCl or D₂O to stabilize intermediates for analysis .

- In situ IR spectroscopy : Monitors reaction progress in real-time, identifying key absorbance bands (e.g., C=O stretching of intermediates) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed spectroscopic data?

- NMR shifts : Use software like MestReNova to simulate spectra based on DFT-optimized geometries. Deviations >0.5 ppm may indicate incorrect stereochemical assignments or solvent effects .

- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragment patterns with high-resolution MS (HRMS). Contradictions in isotopic patterns may suggest impurities or incorrect molecular formulas .

Q. What methods reconcile crystallographic and solution-phase structural data?

- Variable-temperature XRD : Assesss whether crystal packing forces distort the solution-phase conformation.

- NOESY NMR : Identifies through-space correlations in solution, cross-validated with crystallographic distances . For example, a >3.0 Å distance in XRD but NOE correlation in NMR may indicate conformational flexibility .

Methodological Best Practices

Q. How to ensure reproducibility in multi-step syntheses of this compound?

- Standardized protocols : Document exact equivalents, reaction times, and purification gradients.

- Quality control (QC) checkpoints : Intermediate characterization (e.g., TLC, HPLC) at each step prevents error propagation .

- Batch consistency : Use controlled reagents (e.g., anhydrous THF stored over molecular sieves) to minimize variability .

Q. What safety protocols are critical when handling reactive intermediates in its synthesis?

- PPE : Wear nitrile gloves and safety goggles to avoid exposure to corrosive reagents (e.g., Me₃SiCl) .

- Ventilation : Perform lithiation steps in a fume hood to prevent BuLi ignition .

- Waste disposal : Quench reactive residues (e.g., excess BuLi) with isopropanol before aqueous neutralization .

Advanced Computational Applications

Q. How can machine learning models predict novel derivatives with enhanced bioactivity?

Train models on datasets of structurally related compounds (e.g., PubChem entries) using features like molecular descriptors (logP, polar surface area) and bioactivity data . For example, a random forest model could prioritize derivatives with predicted IC₅₀ values <1 μM against a target enzyme .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。